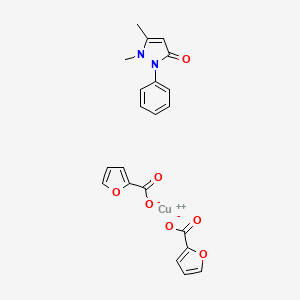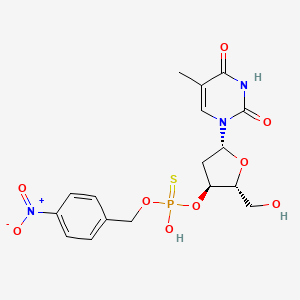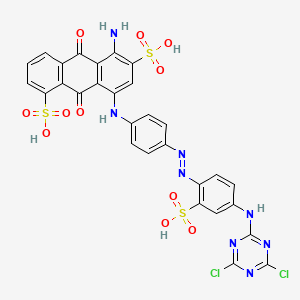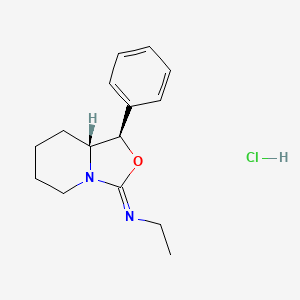
N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a complex organic compound that belongs to the class of benzodioxaphosphorin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps. One common route includes the nitration of a benzodioxaphosphorin precursor, followed by the introduction of the amine and sulfide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfide group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phosphorin ring and sulfide group contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6-n-Propyl-2-n-propylamino-4H-1,3,2-benzodioxaphosphorin 2-sulfide
- 5-n-Butyl-2-hydroxybenzyl alcohol derivatives
Uniqueness
N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
130365-36-5 |
|---|---|
Molecular Formula |
C11H15N2O4PS |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
N-butan-2-yl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C11H15N2O4PS/c1-3-8(2)12-18(19)16-7-9-6-10(13(14)15)4-5-11(9)17-18/h4-6,8H,3,7H2,1-2H3,(H,12,19) |
InChI Key |
QJBGTKGOASBMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)


![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)








